molecular formula C20H22N2O4S B11252680 8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B11252680
M. Wt: 386.5 g/mol
InChI Key: JBRHXWSAGYXTBT-UHFFFAOYSA-N
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Description

8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key intermediates are synthesized in bulk, and the final product is purified using advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. It is known to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting this kinase, the compound can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Uniqueness: 8-Benzoyl-4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its unique spirocyclic structure and its dual functional groups (benzoyl and benzenesulfonyl), which contribute to its high specificity and potency as an inhibitor.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone

InChI

InChI=1S/C20H22N2O4S/c23-19(17-7-3-1-4-8-17)21-13-11-20(12-14-21)22(15-16-26-20)27(24,25)18-9-5-2-6-10-18/h1-10H,11-16H2

InChI Key

JBRHXWSAGYXTBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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